5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile
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Overview
Description
5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile is a complex organic compound belonging to the class of benzoylpyrazoles. These compounds are characterized by a benzoyl group substituted with a pyrazole ring. The compound’s structure includes a fluorophenyl group, a thienopyrimidine moiety, and a pyrazole ring, making it a unique and potentially valuable molecule in various scientific fields .
Preparation Methods
The synthesis of 5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of the thienopyrimidine core, followed by the introduction of the pyrazole ring and the fluorophenyl group. Reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may employ catalytic processes to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium methoxide.
Cyclization: The formation of the pyrazole ring itself is a cyclization reaction, typically involving hydrazine derivatives
Scientific Research Applications
5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Industry: The compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as kinases. It binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar compounds include other benzoylpyrazoles and thienopyrimidines. For example:
5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl(phenyl)methanone: Shares the pyrazole and fluorophenyl groups but differs in the rest of the structure.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also contain a pyrazole ring fused with a pyrimidine ring, showing similar biological activities.
Indole derivatives: Though structurally different, they share similar biological applications, such as antiviral and anticancer activities .
This compound’s unique combination of functional groups and its potential for diverse applications make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN6S/c1-9-13(10-2-4-12(18)5-3-10)14-16(21-8-22-17(14)25-9)24-15(20)11(6-19)7-23-24/h2-5,7-8H,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHDUJUMJTVBGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=CN=C2S1)N3C(=C(C=N3)C#N)N)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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